Merafloxacin

Catalog No.
S580413
CAS No.
91188-00-0
M.F
C19H23F2N3O3
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Merafloxacin

CAS Number

91188-00-0

Product Name

Merafloxacin

IUPAC Name

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H23F2N3O3

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)

InChI Key

BAYYCLWCHFVRLV-UHFFFAOYSA-N

SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F

Synonyms

1-ethyl-7-(3-((ethylamino)methyl)-1-pyrrolidinyl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, CI 934, CI-934

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F

Studying Antibacterial Activity:

  • Researchers have investigated Merafloxacin's effectiveness against various bacterial strains, including those resistant to other antibiotics. Studies have shown it to be active against some Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli [].

Exploring Antiviral Potential:

  • Emerging research suggests Merafloxacin might have antiviral properties. Studies have shown it to inhibit the replication of certain viruses, such as SARS-CoV-2, the virus responsible for COVID-19, in laboratory settings []. However, further research is necessary to determine its efficacy and safety for potential antiviral applications.

Investigating Mechanisms of Action:

  • Scientists are also studying how Merafloxacin works at the cellular level. Research suggests it disrupts the bacterial cell's ability to replicate DNA, hindering its growth and survival []. Understanding its mechanisms of action is crucial for developing new and improved antibiotics.

Evaluating Safety and Resistance Development:

  • Research is ongoing to assess the safety profile of Merafloxacin and potential risks associated with its use. Additionally, scientists are investigating the possibility of bacteria developing resistance to this antibiotic, a significant concern with the widespread use of fluoroquinolones [].

Merafloxacin is a synthetic compound belonging to the fluoroquinolone class of antibiotics, characterized by its bicyclic core structure that includes a fused pyridine and quinolone ring. Its molecular formula is C19H23F2N3O3C_{19}H_{23}F_{2}N_{3}O_{3}, with a molecular weight of approximately 379.4 g/mol. Merafloxacin was initially developed for antibacterial applications but has garnered attention for its potential antiviral properties, particularly against coronaviruses such as SARS-CoV-2 .

  • Targeting Viral Replication: Unlike its intended use as an antibiotic, Merafloxacin combats coronaviruses by inhibiting a critical step in their replication process called programmed -1 ribosomal frameshifting (-1 PRF) []. This process is essential for the virus to generate essential proteins for its life cycle. Merafloxacin disrupts the formation of a specific RNA structure (pseudoknot) required for -1 PRF, effectively halting viral protein production [].
  • Limited Information: As Merafloxacin was not commercially available, data on its specific toxicity, flammability, and reactivity is limited. However, fluoroquinolone antibiotics are known to have potential side effects like tendonitis and gastrointestinal issues []. Further research is needed to determine the safety profile of Merafloxacin in the context of antiviral use.

Merafloxacin exhibits significant biological activity against various Gram-positive bacteria and has shown promise as an antiviral agent. It functions primarily by inhibiting programmed -1 ribosomal frameshifting, a critical step in the replication of certain viruses, including SARS-CoV-2. This inhibition disrupts the viral life cycle by preventing the synthesis of essential proteins required for viral replication .

Mechanism of Action

Merafloxacin's mechanism involves targeting specific RNA structures necessary for viral replication, thereby halting protein production essential for the virus's lifecycle. This unique action distinguishes it from traditional antibiotics, which primarily target bacterial DNA or protein synthesis mechanisms .

While detailed protocols for synthesizing Merafloxacin are scarce, it can be inferred that its production would follow similar methodologies used for other fluoroquinolones. These methods typically involve:

  • Formation of the quinolone core: Starting from a suitable precursor, usually involving cyclization steps.
  • Fluorination: Introducing fluorine atoms at positions 6 and 8 on the quinolone ring.
  • Side chain modification: Adding alkyl groups to enhance biological activity.

Due to its research-focused status, specific synthetic routes remain proprietary or unpublished .

Research indicates that Merafloxacin interacts with various cellular mechanisms involved in viral replication. Studies have demonstrated that it can impede SARS-CoV-2 replication in cell cultures by targeting ribosomal frameshifting processes essential for viral protein synthesis . Further investigations are necessary to fully elucidate its interactions within cellular pathways and its safety profile when used as an antiviral agent.

Merafloxacin shares structural and functional similarities with several other fluoroquinolone compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
CiprofloxacinC17H18F1N3O3C_{17}H_{18}F_{1}N_{3}O_{3}Broad-spectrum antibioticPrimarily targets bacterial DNA gyrase
LevofloxacinC18H20F1N3O4C_{18}H_{20}F_{1}N_{3}O_{4}Active against Gram-negative bacteriaS-enantiomer of Ofloxacin with enhanced potency
MoxifloxacinC21H24F1N3O4C_{21}H_{24}F_{1}N_{3}O_{4}Extended spectrum with respiratory pathogensGreater activity against anaerobic bacteria
GatifloxacinC19H22F1N3O4C_{19}H_{22}F_{1}N_{3}O_{4}Effective against Gram-positive bacteriaNotable for ocular formulations

Uniqueness of Merafloxacin

Merafloxacin is distinct due to its dual action as both an antibiotic and a potential antiviral agent, particularly through its mechanism of inhibiting programmed -1 ribosomal frameshifting, which is not commonly observed in other fluoroquinolones. This unique property positions Merafloxacin as a candidate for further research in combating viral infections alongside its antibacterial applications .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

379.17074793 g/mol

Monoisotopic Mass

379.17074793 g/mol

Heavy Atom Count

27

UNII

G6U51T1K77

Other CAS

110013-21-3

Wikipedia

Merafloxacin

Dates

Modify: 2023-08-15

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